(2S,4S)-2-amino-4-hydroxy-pentanedioic acid
CAS No.: 3913-68-6
VCID: VC21542520
Molecular Formula: C5H9NO5
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2S,4S)-2-amino-4-hydroxy-pentanedioic acid, also known as (2S,4S)-4-hydroxy-L-glutamic acid, is a naturally occurring amino acid derivative of glutamic acid. This compound is characterized by its unique stereochemistry and the presence of both amino and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets . Biological Activity(2S,4S)-2-amino-4-hydroxy-pentanedioic acid exhibits several notable biological activities:
Scientific Research ApplicationsThis compound has diverse applications across various fields:
Comparison with Similar Compounds(2S,4S)-2-amino-4-hydroxy-pentanedioic acid is distinct from its analogues due to its specific stereochemistry and functional groups:
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 3913-68-6 | |||||||||||||||
Product Name | (2S,4S)-2-amino-4-hydroxy-pentanedioic acid | |||||||||||||||
Molecular Formula | C5H9NO5 | |||||||||||||||
Molecular Weight | 163.13 g/mol | |||||||||||||||
IUPAC Name | (2S,4S)-2-amino-4-hydroxypentanedioic acid | |||||||||||||||
Standard InChI | InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 | |||||||||||||||
Standard InChIKey | HBDWQSHEVMSFGY-HRFVKAFMSA-N | |||||||||||||||
Isomeric SMILES | C([C@@H](C(=O)O)N)[C@@H](C(=O)O)O | |||||||||||||||
SMILES | C(C(C(=O)O)N)C(C(=O)O)O | |||||||||||||||
Canonical SMILES | C(C(C(=O)O)N)C(C(=O)O)O | |||||||||||||||
Synonyms | 3913-68-6;(2S,4S)-2-amino-4-hydroxypentanedioicacid;threo-4-Hydroxy-L-glutamicacid;H-(2S,4S)-Gamma-Hydroxy-Glu-OH;(2s,4s)-2-amino-4-hydroxypentanedioicacid(non-preferredname);H--GAMMA-HYDROXY-GLU-OH;AC1Q5QUN;AC1L4UZ5;L-allo-|A-Hydroxyglutamate;L-allo-gamma-Hydroxyglutamate;SCHEMBL393346;L-allo-4-Hydroxyglutamicacid;allo-gamma-Hydroxyglutamicacid;CHEMBL197110;L-threo-4-HydroxyglutamicAcid;(2S,4S)-4-hydroxyglutamicacid;threo-|A-Hydroxy-L-glutamicAcid;KST-1A5191;ZINC901639;H-(2S,4S)-Glu(g-OH)-OH;(2S,4S)-gamma-Hydroxyglutamicacid;7034AH;AR-1A3530;(2S,4S)-?-Hydroxy-L-glutamicacid;(2S,4S)-4-Hydroxy-L-glutamicAcid | |||||||||||||||
PubChem Compound | 192790 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume